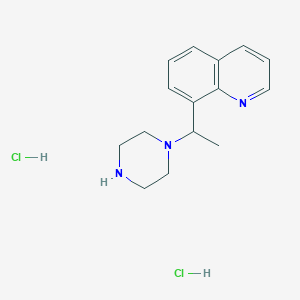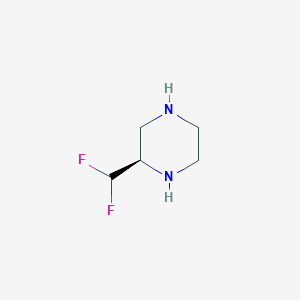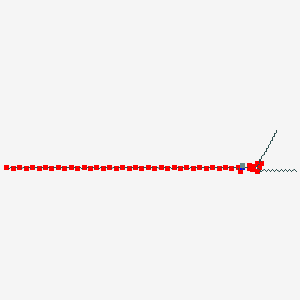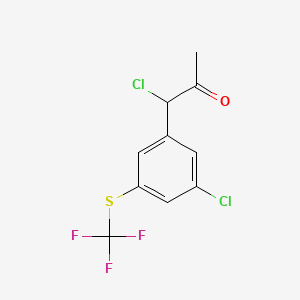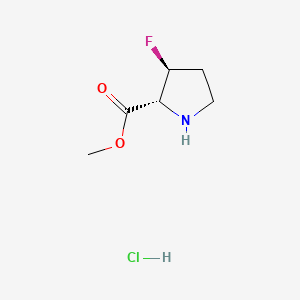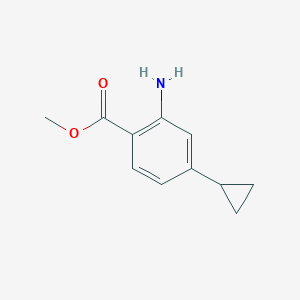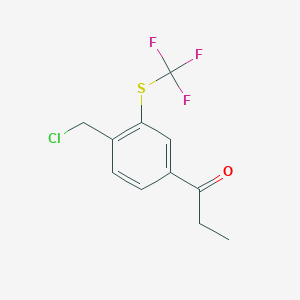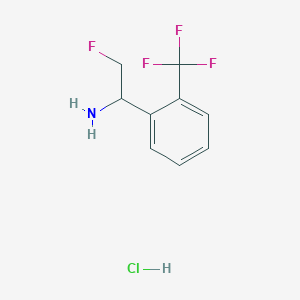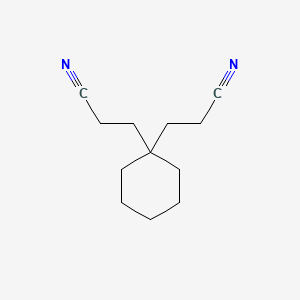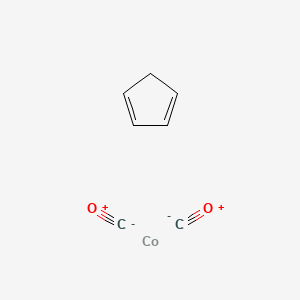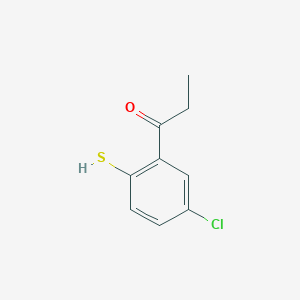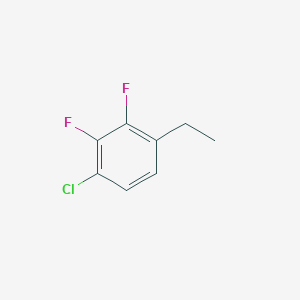
1-Chloro-2,3-difluoro-4-ethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2,3-difluoro-4-ethylbenzene is an aromatic compound with the molecular formula C8H7ClF2 It is characterized by the presence of a chlorine atom, two fluorine atoms, and an ethyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-2,3-difluoro-4-ethylbenzene can be synthesized through several methods. One common approach involves the halogenation of 2,3-difluoro-4-ethylbenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the desired position on the benzene ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-2,3-difluoro-4-ethylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols under appropriate conditions.
Electrophilic Aromatic Substitution:
Oxidation and Reduction: The ethyl group can be oxidized to form carboxylic acids or reduced to form alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like ethanol or water.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, or alkyl halides in the presence of catalysts like aluminum chloride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as hydrogen gas in the presence of palladium or platinum catalysts.
Major Products Formed:
Nucleophilic Substitution: Products include 2,3-difluoro-4-ethylphenol, 2,3-difluoro-4-ethylamine, and 2,3-difluoro-4-ethylthiol.
Electrophilic Aromatic Substitution: Products include nitro, sulfonic acid, and alkyl derivatives of this compound.
Oxidation: Products include 2,3-difluoro-4-ethylbenzoic acid.
Reduction: Products include 2,3-difluoro-4-ethylbenzene.
Applications De Recherche Scientifique
1-Chloro-2,3-difluoro-4-ethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-chloro-2,3-difluoro-4-ethylbenzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond with the benzene ring. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking an electrophile to form a new substituted product. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
1-Chloro-2,3-difluoro-4-ethylbenzene can be compared with other similar compounds, such as:
1-Chloro-2,4-difluorobenzene: Lacks the ethyl group, leading to different reactivity and applications.
1-Chloro-2,3-difluorobenzene: Lacks the ethyl group, affecting its physical and chemical properties.
2,3-Difluoro-4-ethylbenzene: Lacks the chlorine atom, resulting in different reactivity in substitution reactions.
Propriétés
Formule moléculaire |
C8H7ClF2 |
|---|---|
Poids moléculaire |
176.59 g/mol |
Nom IUPAC |
1-chloro-4-ethyl-2,3-difluorobenzene |
InChI |
InChI=1S/C8H7ClF2/c1-2-5-3-4-6(9)8(11)7(5)10/h3-4H,2H2,1H3 |
Clé InChI |
GCZIVWVTYBFRSC-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=C(C=C1)Cl)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


